Triclosan O-β-D-Glucuronide Sodium Salt Triclosan O-β-D-Glucuronide Sodium Salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC0209265
InChI:
SMILES:
Molecular Formula: C₁₈H₁₄Cl₃NaO₈
Molecular Weight: 487.65

Triclosan O-β-D-Glucuronide Sodium Salt

CAS No.:

Cat. No.: VC0209265

Molecular Formula: C₁₈H₁₄Cl₃NaO₈

Molecular Weight: 487.65

* For research use only. Not for human or veterinary use.

Triclosan O-β-D-Glucuronide Sodium Salt -

Specification

Molecular Formula C₁₈H₁₄Cl₃NaO₈
Molecular Weight 487.65

Introduction

Chemical Identity and Structural Properties

Triclosan O-β-D-Glucuronide Sodium Salt is a glucuronide conjugate formed through the enzymatic attachment of glucuronic acid to triclosan’s hydroxyl group . This modification enhances hydrophilicity, facilitating renal and biliary excretion . The sodium salt form further improves aqueous solubility, making it ideal for laboratory studies .

Molecular Characteristics

The compound’s molecular formula is C₁₈H₁₄Cl₃NaO₈, with a molecular weight of 490.7 g/mol . Deuterium labeling at the 3',5',6' positions (denoted as d3) enables precise tracking in metabolic and environmental studies . Its structure comprises a diphenyl ether backbone characteristic of triclosan, conjugated to β-D-glucuronic acid via an O-glycosidic bond.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₁₄Cl₃NaO₈
Molecular Weight490.7 g/mol
Purity>95% (HPLC)
SolubilityHighly soluble in aqueous media
StabilityShort shelf life; store at -20°C

Synthesis and Metabolic Pathways

Triclosan O-β-D-Glucuronide Sodium Salt serves as a critical reference standard in multiple research domains:

Toxicological Studies

The compound is indispensable for investigating triclosan’s metabolic fate and toxicity. In vitro assays using human hepatocytes have demonstrated that glucuronidation reduces triclosan’s cytotoxicity by enhancing excretion . Conversely, murine models reveal that gut microbial GUS enzymes reverse this process, reactivating triclosan and exacerbating colitis and colorectal tumorigenesis . For instance, oral administration of triclosan in mice increased colonic inflammation by 2.5-fold compared to controls, an effect abolished by GUS inhibitors like 4-methylumbelliferone .

Environmental Monitoring

As a tracer of triclosan pollution, this glucuronide is detected in wastewater and surface water at concentrations up to 1.2 µg/L . Its presence correlates with urban runoff and inadequate wastewater treatment, posing risks to aquatic organisms . Zebrafish embryos exposed to 0.42 mg/L of triclosan exhibited 50% mortality within 96 hours, highlighting the environmental peril of reactivated triclosan .

Table 2: Environmental Detection Data

MatrixConcentration RangeLocationSource
Wastewater Effluent0.8–1.2 µg/LUrban Plants
Surface Water0.05–0.3 µg/LRivers
Human Urine10–50 ng/mLGeneral Population

Toxicological Implications and Health Risks

Gut Microbiota-Mediated Toxicity

The interplay between triclosan glucuronide and gut microbiota is a focal point of recent research. Specific bacterial strains (e.g., Escherichia coli, Bacteroides vulgatus) express GUS isoforms that preferentially hydrolyze triclosan glucuronide, releasing free triclosan in the colon . This localized reactivation triggers NF-κB signaling and IL-6 production, driving mucosal inflammation and tumorigenesis . Notably, GUS inhibition reduces colitis incidence by 70% in murine models, underscoring the therapeutic potential of targeting microbial metabolism .

Endocrine and Hepatic Effects

Triclosan glucuronide indirectly influences endocrine function by modulating pregnane X receptor (PXR) and constitutive androstane receptor (CAR), nuclear receptors regulating drug-metabolizing enzymes . Chronic exposure in mice downregulates CYP3A4 and UGT1A1 by 40%, impairing xenobiotic clearance and exacerbating hepatic steatosis .

Regulatory and Analytical Considerations

Regulatory Status

The European Commission’s 2009 assessment concluded that triclosan poses minimal acute toxicity (oral LD₅₀ >5,000 mg/kg in rodents) but warrants caution due to bioaccumulation . Current guidelines limit triclosan concentrations in cosmetics to 0.3%, though glucuronide metabolites remain unregulated .

Analytical Methods

Quantification relies on LC-MS/MS and HPLC-UV, achieving detection limits of 0.1 ng/mL in biological matrices . Deuterated analogs (e.g., d3-labeled glucuronide) enhance precision by correcting for matrix effects during mass spectrometry .

Table 3: Analytical Performance Metrics

MethodLOD (ng/mL)LOQ (ng/mL)MatrixSource
LC-MS/MS0.10.3Plasma, Urine
HPLC-UV5.015.0Water

Future Directions and Research Gaps

Emerging strategies focus on GUS isoform-specific inhibitors to mitigate triclosan toxicity without disrupting commensal microbes . Additionally, longitudinal human studies are needed to correlate urinary glucuronide levels with long-term health outcomes, particularly in populations with high triclosan exposure .

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